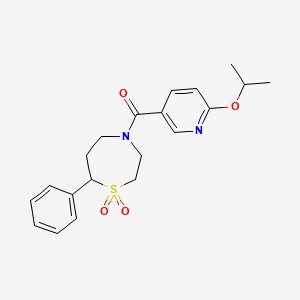

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone

Description

Properties

IUPAC Name |

(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(6-propan-2-yloxypyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-15(2)26-19-9-8-17(14-21-19)20(23)22-11-10-18(27(24,25)13-12-22)16-6-4-3-5-7-16/h3-9,14-15,18H,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFAKVWOPWPOSTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the thiazepane ring, followed by the introduction of the phenyl group and the pyridine ring. Common reagents used in these steps include sulfur-containing compounds, phenyl halides, and pyridine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazepane derivatives with fewer oxygen atoms.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses:

The compound's structure indicates possible interactions with biological targets, making it a candidate for drug development. Research has suggested that derivatives of thiazepanes exhibit a range of biological activities, including:

- Antimicrobial Properties: Compounds with thiazepane structures have shown efficacy against various bacterial strains, indicating a potential role in developing new antibiotics.

- Anti-inflammatory Effects: Some thiazepane derivatives have been studied for their ability to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.

- CNS Disorders: The compound may influence neurochemical pathways, suggesting applications in treating cognitive impairment and neurodegenerative diseases like Alzheimer's.

Synthesis and Chemical Properties

Synthetic Routes:

The synthesis of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone typically involves multi-step organic reactions. Common methods include:

- Formation of the Thiazepane Ring: This involves cyclization reactions that integrate sulfur and nitrogen into the cyclic structure.

- Functionalization: Subsequent steps introduce the isopropoxy and pyridine groups through electrophilic aromatic substitution or similar reactions.

Chemical Properties:

The compound is characterized by its molecular formula and molecular weight of approximately 372.44 g/mol. Its unique structure allows it to participate in various chemical reactions, enhancing its versatility for further modifications.

Mechanism of Action:

Research indicates that compounds like (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone may interact with specific enzymes or receptors within biological systems. This interaction can lead to alterations in cellular signaling pathways, which are crucial for therapeutic effects.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of thiazepane derivatives, it was found that compounds similar to (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone exhibited significant activity against Gram-positive bacteria. This suggests potential applications in developing new antibacterial agents.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of thiazepane derivatives demonstrated that these compounds could inhibit pro-inflammatory cytokines in vitro. Such findings highlight their potential use in treating conditions like rheumatoid arthritis or other inflammatory disorders.

Mechanism of Action

The mechanism of action of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(o-tolyl)methanone ()

- Structure : The ketone is bonded to an o-tolyl (2-methylphenyl) group.

- Molecular Formula: C₁₉H₂₁NO₃S

- Molecular Weight : 343.4 g/mol

- Key Differences :

- The o-tolyl group lacks the pyridine ring and isopropoxy substituent, reducing polarity compared to the target compound.

- The methyl group at the ortho position introduces steric hindrance, which may limit rotational freedom or binding to sterically sensitive targets.

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone ()

- Structure : The ketone is attached to a 4-methylthiazol-5-yl group.

- Molecular Formula : C₁₆H₁₈N₂O₃S₂

- Molecular Weight : 350.5 g/mol

- Key Differences :

- The thiazole ring replaces the pyridine, introducing a sulfur atom into the aromatic system. This alters electronic properties (e.g., resonance effects) and may enhance interactions with metal ions or sulfur-binding proteins.

- The methyl group on the thiazole contributes minimal steric bulk compared to the isopropoxy group.

- Implications : Thiazole’s electron-deficient nature could increase reactivity in nucleophilic environments, differing from the pyridine-based target compound .

General Structural Analysis (Table 1)

Hypothetical Property and Activity Implications

- The thiazole derivative’s sulfur atoms could moderately increase polarity.

- Bioactivity : Pyridine and thiazole rings are common pharmacophores; the target compound’s isopropoxy-pyridine moiety might target enzymes or receptors with specific aromatic/heterocyclic binding pockets.

Biological Activity

The compound (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone belongs to a class of heterocyclic compounds known for their diverse biological activities. This article presents a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 358.44 g/mol. The structure features a thiazepane ring, which is crucial for its biological activity.

Biological Activity Overview

Research has indicated that compounds containing thiazepane rings exhibit significant pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound under consideration has shown promise in various studies related to these activities.

Antimicrobial Activity

Several studies have highlighted the potential of thiazepane derivatives in combating microbial infections. For instance, compounds similar to the one have been evaluated for their efficacy against Mycobacterium tuberculosis . In one study, derivatives of thiazepanes demonstrated potent activity against drug-resistant strains of tuberculosis, suggesting that this compound could be developed as a novel anti-TB agent .

Anti-inflammatory Effects

Thiazepane derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways such as NF-kB signaling. This suggests that the compound could be beneficial in treating inflammatory diseases .

Anticancer Properties

Emerging research indicates that thiazepane-based compounds may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. A study focusing on similar structures revealed that they could effectively target cancer cell lines, making them candidates for further development in oncology .

The biological activity of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone is likely mediated through several mechanisms:

- Enzyme Inhibition : Many thiazepane derivatives act as enzyme inhibitors, particularly against enzymes involved in bacterial cell wall synthesis.

- Receptor Modulation : The compound may interact with specific receptors involved in inflammation and immune response modulation.

- Cell Cycle Interference : In anticancer applications, these compounds can interfere with cell cycle progression, leading to apoptosis in malignant cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of thiazepane derivatives against multidrug-resistant M. tuberculosis strains. The results indicated that certain modifications to the thiazepane structure enhanced activity against resistant strains, suggesting a pathway for developing new treatments .

Study 2: Inflammation Model

In an animal model of inflammation, a thiazepane derivative was administered to assess its impact on inflammatory markers. The results showed a significant reduction in cytokine levels compared to controls, supporting its potential use in inflammatory conditions .

Data Table: Summary of Biological Activities

| Activity Type | Related Compound | Efficacy | Mechanism |

|---|---|---|---|

| Antimicrobial | Thiazepane Derivative A | Effective against TB | Enzyme inhibition |

| Anti-inflammatory | Thiazepane Derivative B | Reduced cytokines | NF-kB pathway inhibition |

| Anticancer | Thiazepane Derivative C | Induced apoptosis | Cell cycle interference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.